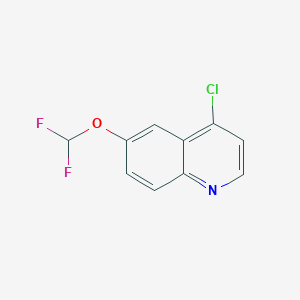

4-Chloro-6-(difluoromethoxy)quinoline

Description

Properties

IUPAC Name |

4-chloro-6-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-8-3-4-14-9-2-1-6(5-7(8)9)15-10(12)13/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLMJLFIOJWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

- The quinoline nucleus is commonly formed via cyclization reactions starting from anthranilic acid derivatives or substituted anilines.

- Methods such as the Gould-Jacobs reaction or condensation with β-ketoesters are employed to construct the heterocyclic ring system.

Introduction of the Difluoromethoxy Group at the 6-Position

- The difluoromethoxy substituent is introduced by nucleophilic aromatic substitution or direct reaction with difluoromethoxy reagents such as difluoromethyl ether derivatives.

- This step often requires polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures or catalytic assistance.

Additional Functionalization (e.g., Carbonitrile Group)

- In some derivatives (e.g., 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile), a nitrile group is introduced by further substitution or functional group transformations.

Detailed Preparation Methods and Optimization

Conventional Amination and Substitution

| Step | Reagents/Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization to quinoline core | Anthranilic acid derivatives, β-ketoesters, heat | Several hours | Moderate to high | Classic Gould-Jacobs or related reactions |

| Chlorination at C-4 | Thionyl chloride or POCl₃, reflux | 4-12 h | 70–80 | Controlled to avoid polysubstitution |

| Difluoromethoxy introduction | Difluoromethyl ether or equivalent, DMF, 80°C | 12 h | 70–75 | Requires dry conditions |

Microwave-Assisted Synthesis

- Use of catalysts such as nitrogen-doped graphene quantum dots combined with cobalt ferrite (N-GQDs/CoFe₂O₄) in ethanol.

- Reaction times reduced dramatically to 15–30 minutes.

- Yields improved to 85–92%.

- Advantages include energy efficiency and cleaner reaction profiles.

| Method | Catalyst/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional amination | DMF, 80°C | 12 h | 70–75 | |

| Microwave-assisted | N-GQDs/CoFe₂O₄, EtOH | 20 min | 85–92 |

Reaction Monitoring and Purity Control

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and prevent over-substitution.

- Purity is confirmed by reverse-phase HPLC (>95% purity).

- Structural confirmation via nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS).

- IR spectra show characteristic nitrile (C≡N) stretches (~2220 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes reaction parameters to maximize yield and minimize waste.

- Use of inert atmospheres (nitrogen or argon) to stabilize reactive intermediates.

- Purification typically involves crystallization or column chromatography adapted for large scale.

- Environmental considerations include minimizing use of heavy metals and chlorinating agents that generate toxic byproducts.

Comparative Table of Key Preparation Steps

| Step | Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Quinoline core formation | Gould-Jacobs cyclization | Anthranilic acid + β-ketoester | Heat, solvent | 65–80 | Well-established | Longer reaction times |

| Chlorination | SOCl₂, POCl₃ | Reflux | 70–80 | Selective chlorination | Toxic reagents | |

| Difluoromethoxy introduction | Difluoromethyl ether, DMF | 80–100°C | 70–92 | High regioselectivity | Requires dry conditions | |

| Microwave-assisted synthesis | N-GQDs/CoFe₂O₄ catalyst | 20 min, EtOH | 85–92 | Rapid, energy efficient | Catalyst preparation needed |

Summary of Research Findings

- The synthesis of this compound is well-documented through multi-step routes involving cyclization, chlorination, and difluoromethoxy substitution.

- Microwave-assisted catalysis represents a significant advancement, reducing reaction times and improving yields.

- Careful control of reaction conditions and purification ensures high purity and structural integrity.

- Industrial methods focus on scalability, cost reduction, and environmental impact mitigation.

Chemical Reactions Analysis

4-Chloro-6-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the chloro and difluoromethoxy groups.

Oxidation and Reduction:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name: 4-chloro-6-(difluoromethoxy)quinoline

- Molecular Formula: C10H7ClF2N2O

- CAS Number: 1600599-02-7

- Molecular Weight: 244.63 g/mol

The compound features a quinoline backbone substituted with a chloro group and a difluoromethoxy moiety, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives, including this compound, which demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The difluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and bioavailability .

Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer potential. In vitro studies have shown that compounds like this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of the difluoromethoxy group is crucial for enhancing cytotoxicity against various cancer cell lines .

Fluorescent Probes

Due to its unique electronic properties, this compound is being explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time . The compound's stability under physiological conditions further supports its application in live-cell imaging.

Organic Electronics

The compound's electronic properties also make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs). Studies have shown that incorporating difluoromethoxy groups can enhance charge mobility and stability of the materials used in OLED fabrication .

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures starting from readily available quinoline precursors. Key steps include:

- Formation of the difluoromethoxy group through nucleophilic substitution reactions.

- Chlorination at the 4-position using chlorinating agents.

A notable synthetic route was developed by Hartwig et al., which utilized copper-mediated reactions to achieve selective difluoromethylation on aromatic rings, showcasing the versatility of this compound in synthetic organic chemistry .

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting promising potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to exhibit antimicrobial activity by interfering with the synthesis of nucleic acids and proteins in microorganisms . The compound may also exert its effects through the inhibition of enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Quinoline derivatives are often modified at the 4-, 6-, and 7-positions to tune electronic and steric properties. Below is a comparative analysis of 4-Chloro-6-(difluoromethoxy)quinoline with key analogues:

Table 1: Structural and Electronic Comparison

Key Observations:

- Electron-Withdrawing vs.

- Positional Effects : Antiplasmodial studies suggest that 6-substituents (e.g., methoxy, difluoromethoxy) maintain activity similar to 7-chloro analogues, whereas 2- or 8-substituents reduce efficacy .

- Lipophilicity : Trifluoromethyl (–CF₃) groups (e.g., in ) increase lipophilicity compared to difluoromethoxy, which balances polarity and bioavailability .

Biological Activity

4-Chloro-6-(difluoromethoxy)quinoline is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both chloro and difluoromethoxy groups, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C11H5ClF2N2O

- Molecular Weight : 254.62 g/mol

- IUPAC Name : this compound-3-carbonitrile

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of enzymes or receptors, leading to therapeutic effects. The presence of the chloro and difluoromethoxy groups enhances its binding affinity and selectivity compared to other quinoline derivatives.

Antimicrobial Activity

Studies have demonstrated that quinoline derivatives exhibit antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for therapeutic applications.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases, which are often overactive in cancerous cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Lacks difluoromethoxy group | Moderate antimicrobial activity |

| 6-(Difluoromethoxy)quinoline | Lacks chloro group | Lower binding affinity |

| 4-Chloro-6-methoxyquinoline | Contains methoxy instead of difluoromethoxy | Different pharmacological profile |

Case Studies

- Anticancer Study : A study published in ACS Infectious Diseases evaluated the anticancer properties of several quinoline derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls .

- Antimicrobial Evaluation : Another research article focused on the antimicrobial efficacy of various quinoline compounds. The study found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Enzyme Inhibition Assay : A recent investigation assessed the enzyme inhibition properties of this compound against specific targets involved in cancer progression. The findings revealed that it effectively inhibited the activity of certain kinases, supporting its role as a therapeutic candidate .

Q & A

Q. What synthetic methodologies are effective for synthesizing 4-Chloro-6-(difluoromethoxy)quinoline?

A common approach involves halogenation and functionalization of the quinoline core. For example, chlorination using POCl₃ under reflux conditions (6 hours, 70% yield) followed by introducing the difluoromethoxy group via nucleophilic substitution or coupling reactions. Purification often employs column chromatography (e.g., petroleum ether:EtOAc = 8:1) and recrystallization from methanol . Key analytical tools include ¹H NMR (e.g., δ 8.57 ppm for quinoline protons) and HPLC for purity validation (>99%) .

Q. How is structural confirmation achieved for this compound?

X-ray crystallography is the gold standard for unambiguous structural elucidation. Intramolecular interactions (e.g., C–H⋯Cl) and packing diagrams reveal molecular geometry and crystal lattice stability . Complementary techniques include high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups like C=O and C–F stretches .

Q. What are the primary applications of this compound in medicinal chemistry?

While direct bioactivity data are limited, structural analogs of quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. Researchers often use this compound as a scaffold for developing kinase inhibitors or antimicrobial agents, leveraging its halogen and ether substituents for target binding .

Advanced Research Questions

Q. How does regioselectivity impact substitution reactions on the quinoline core?

Regioselectivity is influenced by electronic and steric factors. For example, chlorination at the 4-position is favored due to the electron-deficient nature of the quinoline nitrogen. Introducing difluoromethoxy at the 6-position requires careful control of reaction conditions (e.g., temperature, catalyst) to avoid competing substitutions at the 2- or 8-positions . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What crystallographic insights inform reactivity or intermolecular interactions?

X-ray data reveal intramolecular C–H⋯O/N interactions and π–π stacking between quinoline rings, which stabilize the crystal lattice. For instance, centroid distances of 3.76–3.80 Å between aromatic systems indicate weak π–π interactions that may influence solubility or co-crystallization with biological targets .

Q. How can researchers resolve contradictions in synthetic yields or analytical data?

Discrepancies in yields (e.g., 70% vs. lower yields in scaled-up reactions) may arise from incomplete purification or side reactions. Methodological adjustments include:

- Optimizing reaction time and temperature.

- Using alternative catalysts (e.g., Pd for coupling reactions).

- Validating purity with orthogonal techniques (HPLC, ¹H NMR, elemental analysis) .

Methodological and Mechanistic Questions

Q. What strategies are effective for late-stage functionalization of the quinoline scaffold?

Late-stage diversification often targets the 8-position via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, introducing morpholine or piperazine groups enhances solubility and bioactivity . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid decomposition .

Q. How can stability under experimental conditions be assessed?

Stability studies involve:

Q. What computational tools aid in predicting biological activity or reactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or DNA topoisomerases. Quantum mechanical calculations (e.g., Gaussian) model reaction pathways, such as transition states for substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.